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Cat. No.: B1667239

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-748730, also known as 4'-Hydroxy Dasatinib, is a primary active metabolite of the potent
oral multi-targeted kinase inhibitor, Dasatinib. This technical guide provides a comprehensive
overview of the chemical structure, metabolic generation, and known biological significance of
BMS-748730. While much of the existing research focuses on the parent compound, this
document collates the available data specific to its 4'-hydroxylated metabolite, offering insights
into its potential role in the overall pharmacological profile of Dasatinib. The guide includes a
summary of its chemical and physical properties, a detailed description of its metabolic
pathway, and a discussion of the signaling cascades potentially influenced by this metabolite,
extrapolated from the known mechanisms of Dasatinib.

Chemical Structure and Properties
BMS-748730 is the product of hydroxylation of Dasatinib on the phenyl ring.

Chemical Name: N-(2-Chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-
piperazinyl]-2-methyl-4-pyrimidinylJamino]-5-thiazolecarboxamide[1]

Molecular Formula: C22H26CIN703S[2][3]

CAS Number: 910297-57-3[2]
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Property Value Source

Molecular Weight 504.00 g/mol [2][3]

4'-Hydroxy Dasatinib,
Synonyms o ) [1112]
Dasatinib metabolite M20

Metabolic Pathway and Pharmacokinetics

BMS-748730, or 4'-Hydroxy Dasatinib (M20), is a significant circulating metabolite of Dasatinib.
[1][4][5] Its formation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme
through hydroxylation.[2][5] While other metabolites of Dasatinib exist, M20 is noted as one of
the more efficiently formed.[5]

The metabolic conversion of Dasatinib to its metabolites, including 4'-Hydroxy Dasatinib, is a
critical aspect of its pharmacokinetic profile. The quantification of Dasatinib and its metabolites
in biological samples is typically achieved using sensitive analytical techniques such as Liquid
Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

Below is a simplified diagram illustrating the metabolic generation of 4'-Hydroxy Dasatinib.
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Caption: Metabolic conversion of Dasatinib to BMS-748730.

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and biological evaluation of BMS-
748730 are not extensively available in the public domain. However, based on the analysis of
Dasatinib and its metabolites, the following general methodologies are applicable.

Quantification of BMS-748730 in Biological Matrices
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)|[6]
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o Sample Preparation: Protein precipitation of plasma samples followed by solid-phase
extraction. The eluate is then evaporated and reconstituted for analysis.[6]

o Chromatographic Separation: A reversed-phase C18 or similar column is typically used with
a gradient elution of an aqueous buffer (e.g., ammonium acetate) and an organic solvent
(e.g., acetonitrile or methanol).[6]

e Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in
multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.

In Vitro Metabolism Studies

e System: Human liver microsomes (HLM) or cDNA-expressed CYP enzymes (specifically
CYP3A4).[5]

e Procedure: Incubate BMS-748730 with the enzyme system in the presence of NADPH. The
reaction is stopped, and the mixture is analyzed by LC-MS/MS to identify and quantify
metabolites.[5]

Signaling Pathways and Mechanism of Action

The specific biological activity and kinase inhibition profile of BMS-748730 are not well-
documented in publicly available literature. However, as a major metabolite of Dasatinib, its
activity is likely to be related to the known mechanisms of the parent drug. Dasatinib is a potent
inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and
PDGFR.[2][7]

The primary target of Dasatinib in the treatment of Chronic Myeloid Leukemia (CML) and
Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) is the BCR-ABL
fusion protein.[8] Inhibition of this constitutively active kinase blocks downstream signaling
pathways that drive cancer cell proliferation and survival.

The following diagram illustrates the established signaling pathway of Dasatinib, which may be
relevant for understanding the potential effects of BMS-748730.
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Caption: Inhibition of key oncogenic signaling pathways by Dasatinib.

Conclusion

BMS-748730 (4'-Hydroxy Dasatinib) is a key metabolite in the biotransformation of Dasatinib.
While detailed, independent characterization of its biological activity is limited, its significant
presence in circulation suggests a potential contribution to the overall pharmacological effect of
Dasatinib. Further research is warranted to fully elucidate the specific kinase inhibition profile
and the impact of BMS-748730 on the signaling pathways targeted by its parent compound.
Such studies would provide a more complete understanding of Dasatinib's in vivo activity and
could inform the development of future kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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